Cas no 90041-08-0 (1H-Indole, 1,3-diacetyl-5-[2-(1-acetyl-1H-indol-5-yl)ethyl]-)
90041-08-0 structure
Product Name:1H-Indole, 1,3-diacetyl-5-[2-(1-acetyl-1H-indol-5-yl)ethyl]-
CAS No:90041-08-0
MF:C24H22N2O3
MW:386.443086147308
CID:795693
PubChem ID:71430591
Update Time:2025-04-19
1H-Indole, 1,3-diacetyl-5-[2-(1-acetyl-1H-indol-5-yl)ethyl]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Indole, 1,3-diacetyl-5-[2-(1-acetyl-1H-indol-5-yl)ethyl]-
- 1-[1-acetyl-5-[2-(1-acetylindol-5-yl)ethyl]indol-3-yl]ethanone
- 1,1'-{5-[2-(1-Acetyl-1H-indol-5-yl)ethyl]-1H-indole-1,3-diyl}di(ethan-1-one)
- DTXSID10849205
- 90041-08-0
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- Inchi: 1S/C24H22N2O3/c1-15(27)22-14-26(17(3)29)24-9-7-19(13-21(22)24)5-4-18-6-8-23-20(12-18)10-11-25(23)16(2)28/h6-14H,4-5H2,1-3H3
- InChI Key: PRISXDUGMVUFAU-UHFFFAOYSA-N
- SMILES: O=C(C)C1=CN(C(C)=O)C2C=CC(=CC=21)CCC1C=CC2=C(C=CN2C(C)=O)C=1
Computed Properties
- Exact Mass: 386.16304257g/mol
- Monoisotopic Mass: 386.16304257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 29
- Rotatable Bond Count: 4
- Complexity: 663
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 61.1Ų
1H-Indole, 1,3-diacetyl-5-[2-(1-acetyl-1H-indol-5-yl)ethyl]- Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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